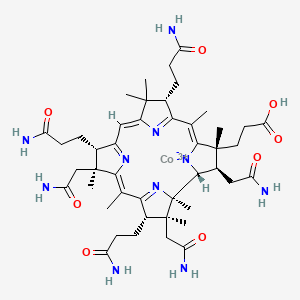

Cobyric acid

Description

Propriétés

Formule moléculaire |

C45H65CoN10O8+2 |

|---|---|

Poids moléculaire |

933 g/mol |

Nom IUPAC |

cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |

InChI |

InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

Clé InChI |

BORCAUPXFYNHHW-OKJGWHJPSA-M |

SMILES isomérique |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3] |

SMILES canonique |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |

Synonymes |

cobyric acid diaquacobyric acid |

Origine du produit |

United States |

Biosynthetic Pathways of Cobyric Acid

Overview of Cobalamin Biosynthesis Leading to Cobyric Acid

The journey to this compound is a major stage within the broader biosynthesis of cobalamin. mdpi.com This process begins with the formation of uroporphyrinogen III, a macrocyclic intermediate shared with the synthesis of other vital tetrapyrroles like heme and chlorophyll (B73375). wikipedia.org From this common starting point, the pathway diverges, embarking on a series of enzymatic steps to construct the unique corrin (B1236194) ring of cobalamin. wikipedia.orgmdpi.com A defining feature of cobalamin biosynthesis is the existence of two separate pathways—aerobic and anaerobic—which differ primarily in their requirement for molecular oxygen and the timing of cobalt insertion. wikipedia.orgnih.gov

The transformation of uroporphyrinogen III into the corrin ring of this compound involves a remarkable series of modifications, including eight methylations, the extrusion of a meso-carbon atom (C20), decarboxylation of an acetic acid side chain, and the insertion of a cobalt ion. researchgate.net The culmination of these steps leads to cobyrinic acid, which is then amidated to form this compound. wikipedia.org

Aerobic Biosynthetic Route to this compound

The aerobic pathway, found in organisms such as Pseudomonas denitrificans and Rhodobacter capsulatus, is characterized by the late insertion of cobalt into the macrocycle and a requirement for molecular oxygen. wikipedia.orgnih.gov The genes and enzymes specific to this pathway are typically designated with a "cob" prefix. mdpi.comnih.gov

The initial steps divert from heme synthesis through the methylation of uroporphyrinogen III at positions C-2 and C-7, creating precorrin-2. mdpi.comnih.gov A key oxygen-dependent step is catalyzed by a monooxygenase, CobG (precorrin-3B synthase), which facilitates the ring contraction process necessary to form the corrin structure. mdpi.comnih.gov This involves the extrusion of the C-20 meso position. researchgate.net The pathway proceeds through a series of methylated intermediates, including precorrin-3A, precorrin-4 (B1235051), precorrin-5 (B1231413), precorrin-6A, and precorrin-8. nih.gov Cobalt is inserted at a later stage, into an intermediate called hydrogenobyrinic acid a,c-diamide, by an ATP-dependent chelatase complex. mdpi.comnih.gov Subsequent amidations of the carboxyl groups at positions b, d, e, and g of cobyrinic acid a,c-diamide are catalyzed by a single enzyme, leading to the formation of this compound. nih.gov

Anaerobic Biosynthetic Route to this compound

The anaerobic pathway, observed in bacteria like Salmonella typhimurium, Bacillus megaterium, and Propionibacterium shermanii, is distinguished by the early insertion of cobalt and its independence from molecular oxygen. wikipedia.orgmdpi.com The genes and enzymes in this pathway are denoted with a "cbi" prefix. mdpi.comnih.gov

In this route, cobalt is inserted into precorrin-2, an early intermediate in the pathway. ucl.ac.uk This chelation is a committing step towards cobalamin synthesis. wikipedia.org The resulting cobalt-containing intermediate then undergoes a series of methylations and transformations. pnas.org The enzymes involved in this pathway, such as CbiF, CbiG, CbiD, CbiJ, CbiET, and CbiC, have been identified and their roles in converting uroporphyrinogen III to cobyrinic acid have been detailed through studies in Bacillus megaterium. pnas.org The extrusion of the C20 position in the anaerobic pathway results in the release of acetaldehyde, in contrast to the acetic acid released in the aerobic pathway. pnas.org The pathway proceeds through cobalt-containing intermediates like cobalt-precorrin-3, cobalt-precorrin-4, cobalt-precorrin-5, cobalt-precorrin-6, and cobalt-precorrin-8, ultimately leading to cobyrinic acid and subsequently this compound. wikipedia.orgpnas.org

Comparative Analysis of Aerobic and Anaerobic Pathways

The primary distinction between the aerobic and anaerobic pathways lies in the timing of cobalt insertion and the requirement for oxygen. wikipedia.orgnih.gov The aerobic pathway inserts cobalt late in the process and utilizes molecular oxygen for ring contraction, while the anaerobic pathway inserts cobalt early and proceeds without oxygen. wikipedia.orgucl.ac.uk This fundamental difference has led to the evolution of distinct sets of enzymes to catalyze the transformation of uroporphyrinogen III to this compound. mdpi.com Although many of the chemical transformations are similar, the enzymes carrying them out are often non-homologous. mdpi.com For instance, the ring contraction mechanism and the enzymes responsible for it are different. nih.govpnas.org Similarly, the methylation steps are carried out by different sets of methyltransferases. mdpi.com Despite these differences, both pathways converge at the formation of cob(II)yrinic acid a,c-diamide. wikipedia.org

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Oxygen Requirement | Dependent | Independent |

| Cobalt Insertion | Late (into hydrogenobyrinic acid a,c-diamide) | Early (into precorrin-2) |

| Key Enzymes | Cob series (e.g., CobG, CobJ, CobL) | Cbi series (e.g., CbiG, CbiD, CbiJ) |

| Ring Contraction Byproduct | Acetic acid | Acetaldehyde |

| Example Organisms | Pseudomonas denitrificans, Rhodobacter capsulatus | Salmonella typhimurium, Bacillus megaterium |

Precursors and Early Intermediates in Corrin Ring Formation

The formation of the corrin ring of this compound begins with the universal tetrapyrrole precursor, uroporphyrinogen III. wikipedia.org A series of enzymatic modifications, primarily methylations, transforms this precursor into a cascade of intermediates leading to the final corrin structure. wikipedia.org

Transformation of Uroporphyrinogen III

The biosynthesis of cobalamin diverges from that of other tetrapyrroles at uroporphyrinogen III. wikipedia.org This molecule is the first macrocyclic intermediate common to the synthesis of heme, chlorophyll, siroheme (B1205354), and cobalamin. wikipedia.org The commitment to the cobalamin pathway is marked by the methylation of uroporphyrinogen III. mdpi.com In both aerobic and anaerobic pathways, the initial transformation involves the addition of methyl groups to the uroporphyrinogen III framework. wikipedia.orgmdpi.com

Precorrin Series Intermediates and Methylation Events

The sequential addition of methyl groups, donated by S-adenosyl-L-methionine (SAM), to the uroporphyrinogen III macrocycle generates a series of intermediates known as precorrins. wikipedia.orgpnas.org The nomenclature of these intermediates (precorrin-1, precorrin-2, etc.) reflects the number of methyl groups that have been incorporated. wikipedia.org

Hydrogenobyrinic Acid Formation

Hydrogenobyrinic acid is a key metal-free intermediate in the aerobic pathway of cobalamin biosynthesis. wikipedia.orgontosight.ai Its synthesis from uroporphyrinogen III involves a sequence of enzymatic steps. ontosight.ai The transformation requires twelve enzymes and eight S-adenosyl-methionine (SAM) molecules, which act as methyl group donors. acs.orgresearchgate.net

The process includes the remarkable step of ring contraction, where the macrocycle is modified, and a carbon atom is extruded. nih.gov The final step in the formation of hydrogenobyrinic acid from its precursor, precorrin-8x, is catalyzed by the CobH enzyme, which functions as a mutase. nih.gov This enzyme facilitates the transfer of a methyl group from C-11 to C-12. nih.gov The entire synthesis of hydrogenobyrinic acid from the initial precursor, 5-aminolevulinic acid (ALA), involves approximately 17 steps and can be achieved with a high yield in a single reaction vessel using the requisite enzymes and cofactors. nih.gov

Cobalt Insertion Mechanisms

A fundamental distinction between the two primary routes of cobalamin biosynthesis lies in when the central cobalt ion is incorporated into the corrin ring. wikipedia.org

Early Cobalt Insertion in Anaerobic Pathways

In the anaerobic pathway, which operates in the absence of oxygen, cobalt insertion is an early and committed step. wikipedia.orgebi.ac.uk This process is catalyzed by enzymes like CbiK or CbiX, which insert cobalt into factor II, a derivative of uroporphyrinogen III that still possesses the porphyrin ring structure. nih.gov This early chelation of cobalt is a defining characteristic of the anaerobic route found in organisms such as Salmonella typhimurium and Bacillus megaterium. wikipedia.orgmdpi.com

Late Cobalt Insertion in Aerobic Pathways

Conversely, the aerobic pathway, found in bacteria like Pseudomonas denitrificans, inserts cobalt at a much later stage. wikipedia.orgebi.ac.uk In this pathway, the macrocycle undergoes significant modifications, including ring contraction, to form hydrogenobyrinic acid a,c-diamide before cobalt is introduced. nih.govmdpi.com The insertion of cobalt into this intermediate is a complex process catalyzed by a multi-component enzyme system known as cobaltochelatase, which consists of the proteins CobN, CobS, and CobT. nih.govebi.ac.uk This reaction is ATP-dependent and results in the formation of cob(II)yrinic acid a,c-diamide. wikipedia.orgebi.ac.uk

Enzymatic Transformations and Molecular Mechanisms

The synthesis of this compound is a testament to the precision and complexity of enzymatic catalysis, involving unique ring contractions and a series of methylation events.

Corrin Ring Contraction

The contraction of the porphyrin-like ring to the characteristic corrin ring of cobalamin is one of the most fascinating steps in the biosynthesis. ukri.org

Aerobic Pathway: In aerobic organisms, this process is initiated by the enzyme CobG, a monooxygenase that uses molecular oxygen to hydroxylate precorrin-3A at the C-20 position, forming a hydroxylactone intermediate. researchgate.netsoton.ac.uknih.gov Subsequently, the enzyme CobJ catalyzes the actual ring contraction, which involves the extrusion of the C-20 carbon. soton.ac.uknih.gov

Anaerobic Pathway: In the absence of oxygen, a different mechanism is employed. The enzyme CbiH, in the presence of cobalt, is responsible for both the methylation at C-17 and the subsequent ring contraction and lactonization of precorrin-3 to form cobalt-precorrin-4. nih.gov This highlights how nature has evolved distinct strategies to achieve the same fundamental structural change. nih.gov

Methyltransferase Actions in this compound Synthesis

Multiple methylation steps are crucial for the correct folding and chemical reactivity of the intermediates in this compound synthesis. ukri.org These reactions are catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. mdpi.com

Aerobic Pathway: The aerobic pathway utilizes five SAM-dependent methyltransferases: CobA, CobI, CobJ, CobM, and CobF. mdpi.com For instance, CobM catalyzes the methylation of precorrin-4 at the C-11 position to yield precorrin-5. ebi.ac.uk CobF is a bifunctional enzyme that both methylates the C-1 position and removes an acetyl group. researchgate.net

Anaerobic Pathway: The anaerobic pathway also employs five methyltransferases: CysG, CbiK/X, and CbiLHF. mdpi.com While many of the enzymes are homologous between the two pathways, some are specific to one route. ebi.ac.uk For example, CbiF in the anaerobic pathway catalyzes the methylation of cobalt-precorrin-4 to cobalt-precorrin-5, a reaction analogous to that of CobM in the aerobic pathway. ebi.ac.uk The enzyme CbiL is responsible for methylating cobalt-factor II at the C-20 position. pnas.orgsoton.ac.uk The enzyme CbiT is notable for being both a methyltransferase and a decarboxylase. nih.gov

The final steps towards this compound involve the amidation of several carboxylate side chains. In the anaerobic pathway, the enzyme CbiA is responsible for amidating the a and c side chains of cobyrinic acid. nih.govqmul.ac.uk Subsequently, the enzyme this compound synthetase (CobQ or CbiP) catalyzes the amidation of the remaining b, d, e, and g side chains to yield the final this compound. ebi.ac.ukebi.ac.uk

Amidation Reactions Catalyzed by this compound Synthetase (CbiP/CobQ)

The transformation of adenosylcobyrinic acid a,c-diamide into this compound requires the amidation of four peripheral carboxylate groups at positions b, d, e, and g. nih.gov This crucial multistep process is catalyzed by a single enzyme, this compound Synthetase, known as CbiP in Salmonella typhimurium and CobQ in Pseudomonas denitrificans. ebi.ac.uk The enzyme utilizes glutamine or ammonia (B1221849) as the nitrogen source in an ATP-dependent manner.

This compound synthetase is a monomeric protein composed of two distinct functional domains: an N-terminal synthetase domain and a C-terminal glutamine amidotransferase (GATase) domain. ebi.ac.uknih.gov The synthetase domain is responsible for binding ATP and the corrin substrate, adenosylcobyrinic acid a,c-diamide. nih.gov The GATase domain hydrolyzes glutamine, producing ammonia that is then channeled to the synthetase active site to react with an activated carboxylate group. nih.gov

Role of Glutamine Amidotransferases

The C-terminal domain of this compound Synthetase (CbiP/CobQ) belongs to the glutamine amidotransferase (GATase) family. ebi.ac.uknih.gov These enzymes are responsible for generating ammonia from glutamine for use in various biosynthetic reactions. The GATase domain of CbiP/CobQ is classified as a Class I, or triad, GATase. ebi.ac.ukebi.ac.uk However, it is considered unusual because it lacks the conserved glutamate (B1630785) residue that typically forms the Cys-His-Glu catalytic triad. ebi.ac.ukresearchgate.net

The GATase domain can hydrolyze glutamine independently of the other substrates (ATP and the corrinoid). nih.gov However, its activity is significantly enhanced—by a factor of 60—in the presence of both ATP and adenosylcobyrinic acid a,c-diamide. nih.govnih.gov This suggests a coupling mechanism where the formation of the phosphorylated intermediate in the synthetase domain activates the GATase domain. nih.govnih.gov Despite this coupling, the two active sites are partially uncoupled, as the rate of glutamine hydrolysis is approximately 2.5 times faster than the rate of amide bond formation, indicating that some of the generated ammonia leaks into the surrounding solution. nih.govnih.gov

Aminopropanol (B1366323) Arm Incorporation to Form Cobinamide from this compound

Following the completion of the four amidation reactions to yield adenosylthis compound, the next step in the biosynthesis of cobalamin is the attachment of an aminopropanol linker to the propionate (B1217596) side chain at the f-position of the corrin ring. This reaction converts adenosylthis compound into adenosylcobinamide. nih.govkent.ac.uk In some organisms, this step can also lead to the formation of adenosylcobinamide-phosphate. asm.org

This critical step is catalyzed by the enzyme adenosylcobinamide-phosphate synthase, encoded by the cbiB gene (also known as cobD in some species). ebi.ac.ukuniprot.orgmdpi.com This enzyme facilitates the addition of (R)-1-aminopropan-2-ol to the C-17 propionate side chain of this compound. In Salmonella enterica, the enzyme CobD first decarboxylates threonine phosphate (B84403) to produce aminopropanol-phosphate (AP-P). asm.org The CbiB synthase then attaches this AP-P to adenosylthis compound, forming adenosylcobinamide-phosphate (AdoCbi-P). asm.orgresearchgate.net

Genetic Regulation and Expression of this compound Biosynthetic Genes

The biosynthesis of this compound and, by extension, cobalamin is a metabolically expensive process, requiring the coordinated action of numerous enzymes. Consequently, the expression of the genes encoding these enzymes, including cbiP/cobQ, is tightly regulated. In many bacteria, such as Salmonella, the cobalamin biosynthetic genes (cbi) are organized into a large operon, referred to as the cob operon. harvard.eduscielo.br

The regulation of the cob operon is complex and multifactorial. In Salmonella typhimurium, its expression is controlled by:

The PocR protein: A positive regulatory protein that is essential for the transcription of both the cob operon and the adjacent pdu operon (which encodes enzymes for propanediol (B1597323) utilization, a B12-dependent process). harvard.eduucdavis.edu

Cyclic AMP (cAMP): The level of cAMP in the cell influences the expression of the operon. harvard.edu

Redox state: The cellular redox state, mediated by the global regulatory system Arc, also plays a role in controlling transcription. harvard.edu

Cobalamin riboswitches: The expression of cobalamin biosynthetic genes can be regulated by riboswitches, which are structured non-coding RNA elements in the 5' untranslated region of mRNAs. pnas.orgscispace.com These riboswitches can directly bind cobalamin or its precursors, leading to changes in the secondary structure of the mRNA that terminate transcription or inhibit translation, thus providing a direct feedback inhibition mechanism. pnas.orgscispace.com

Expression of the cbiP gene has been shown to be responsive to environmental stressors. For example, in Listeria monocytogenes, the expression of cbiP increases significantly in response to low temperature and copper stress, suggesting that cobalamin biosynthesis is crucial for the bacterium's ability to cope with these conditions. nih.gov The deletion of cbiP in this organism leads to decreased tolerance to these stresses, a phenotype that can be reversed by the addition of exogenous cyanocobalamin. nih.gov

The organization of these genes into operons allows for their coordinated expression, ensuring that all the necessary components for this intricate biosynthetic pathway are synthesized when required. mdpi.com The arrangement can vary between species; for instance, in Bacillus megaterium, the cbiP gene is located as a single gene, separate from the main cbi operon. mdpi.comucl.ac.uk

| Regulatory Factor | Organism(s) | Role in this compound Biosynthesis Gene Expression |

| PocR | Salmonella typhimurium | Positive activator of the cob operon. harvard.eduucdavis.edu |

| cAMP | Salmonella typhimurium | Influences the level of cob operon expression. harvard.edu |

| Arc system | Salmonella typhimurium | Mediates regulation based on cellular redox state. harvard.edu |

| Riboswitches | Propionibacterium, Mycobacterium | Bind cobalamin to attenuate transcription/translation of biosynthetic genes. pnas.orgscispace.comasm.org |

| Low Temperature & Copper Stress | Listeria monocytogenes | Induces increased expression of cbiP. nih.gov |

Chemical Synthesis and Derivatization of Cobyric Acid

Total Synthesis Approaches to Cobyric Acid

The journey to synthesize this compound was marked by two distinct yet intertwined strategies, reflecting the independent initial approaches of the Woodward and Eschenmoser groups before they joined forces. wikipedia.org These parallel efforts, while ultimately converging on the same target molecule, showcased different philosophies in constructing the complex corrin (B1236194) macrocycle at the core of this compound. ias.ac.in

Historical Context of Major Total Syntheses

The quest to synthesize vitamin B12, and by extension this compound, was one of the most daunting synthetic challenges of its time. researchgate.netscripps.edu The molecule's sheer complexity, with its intricate array of stereocenters and unique corrin ring system, pushed the boundaries of known synthetic methods. ias.ac.inpnas.org In 1960, the Bernhauer group demonstrated that vitamin B12 could be reconstituted from naturally derived this compound, establishing it as a viable and strategic target for total synthesis. ias.ac.in This partial synthesis provided a clear endgame for the ambitious total synthesis endeavors.

The independent efforts of Woodward and Eschenmoser began in the early 1960s. Woodward's group at Harvard initiated their attack on the "western half" of the molecule, which included the challenging direct linkage between rings A and D. wikipedia.org Concurrently, Eschenmoser's team at ETH focused on developing methods to construct the corrin ligand system, initially through model studies. researchgate.netwikipedia.org Recognizing the complementary nature of their progress, the two groups decided to collaborate in 1965, embarking on a joint "A/B approach" to the synthesis. wikipedia.org

Woodward-Eschenmoser Collaboration and Independent Strategies

The collaboration between the Harvard and ETH groups was a unique and powerful force in organic synthesis. ias.ac.in While they worked together, they also pursued distinct strategies for the crucial ring-closure step, leading to two separate, albeit related, total syntheses of this compound. wikipedia.orgrsc.org

The primary collaborative effort, often referred to as the A/B approach, involved the coupling of two major fragments: the "western" A-D component synthesized by the Harvard group and the "eastern" B-C component from the ETH group. wikipedia.org The key strategic bond formations in this approach were the coupling between rings D and C, followed by the final macrocyclization to form the corrin ring between rings A and B. wikipedia.org This latter step was a critical and challenging transformation.

The synthesis of the A-D component at Harvard was a significant undertaking in itself, starting from achiral precursors for the A-ring and the chiral natural product (-)-camphor (B167293) for the D-ring. wikipedia.org The ETH group's B-C component was also constructed from a precursor derived from (-)-camphor. wikipedia.org The successful union of these two complex fragments and the subsequent ring closure represented a major milestone in the synthesis.

In parallel with the collaborative A/B approach, Eschenmoser's group developed an alternative and highly innovative strategy centered on a photochemical cycloisomerization to form the direct bond between rings A and D. researchgate.netrsc.org This A/D-secocorrin-corrin cycloisomerization was a novel and elegant solution to the challenge of constructing the corrin macrocycle. researchgate.net This photochemical approach was first explored in a model system before being applied to the actual synthesis of this compound. researchgate.net

This independent strategy by the ETH group provided a second, distinct pathway to the target molecule. rsc.org The successful execution of this photochemical ring closure was a testament to the group's ingenuity and deep understanding of reaction mechanisms, influenced by the then-emerging Woodward-Hoffmann rules. ias.ac.inpnas.org

Harvard A/B-Corrin-Ring Closure Strategy

Key Synthetic Methodologies and Reaction Innovations

The synthesis of this compound was not just a demonstration of strategic planning but also a fertile ground for the development of new and powerful synthetic reactions.

A pivotal innovation that emerged from the ETH group's work was the development of the C,C-coupling via sulfide (B99878) contraction, often referred to as the Eschenmoser sulfide contraction. wikipedia.orglibretexts.org This powerful method was instrumental in both the A/B and A/D strategies for constructing the corrin ring system. wikipedia.org The reaction allows for the formation of a carbon-carbon bond between two fragments, with the extrusion of a sulfur atom.

Iminoester-Enamine Chemistry

A foundational strategy developed by Eschenmoser's group at ETH for constructing the intricate corrin macrocycle involved the application of iminoester-enamine chemistry. ias.ac.in This method proved crucial for forging the vinylogous amidine systems that characterize the corrin chromophore. ias.ac.in The general approach involved the C,C-coupling between a component containing an iminoester and another containing an enamine. wikipedia.org This type of condensation was instrumental in connecting pre-synthesized heterocyclic precursors. For instance, in one of the model syntheses, an A-D-component was successfully combined with a B-C-component through iminoester-enamine condensations, which ultimately led to the formation of the corrin ring. wikipedia.org This chemistry was a key part of the construction of the seco-corrinoid ligand system, which was a precursor to the final macrocycle. researchgate.netresearchgate.net

Photoinduced Ring Closure

One of the most elegant and innovative maneuvers in the total synthesis was the photoinduced A/D-ring closure, developed exclusively by the Eschenmoser group. scripps.edu This strategy addressed the formidable challenge of forming the direct carbon-carbon single bond between rings A and D of the corrin macrocycle. wikipedia.org The key step is a light-induced cycloisomerization of a metal-complexed A/D-secocorrinoid intermediate. researchgate.netresearchgate.net

This photochemical reaction proceeds via a 1,16-hydrogen transfer, leading to an antarafacial (π→σ)-cycloisomerization. researchgate.netresearchgate.net The reaction's conception was stimulated by the then-emerging Woodward–Hoffmann rules of orbital symmetry conservation. scripps.eduias.ac.in By arranging the linear secocorrin precursor around a metal template, the molecule was pre-organized into a conformation that, upon irradiation with light, would stereospecifically form the desired A-D linkage, completing the corrin ring. scripps.edu This photochemical approach represented a novel and powerful method for macrocycle synthesis. wikipedia.org

Challenges and Advancements in Total Synthesis

The total synthesis of this compound was a monumental task, defined by numerous challenges that pushed the limits of synthetic chemistry at the time. wikipedia.orgrsc.org

Key Challenges:

Molecular Complexity: Vitamin B₁₂ and its precursor this compound are exceptionally complex, featuring a unique corrin structure with nine chiral centers, a central cobalt atom, and numerous side chains. wikipedia.org

Stereochemical Control: Controlling the relative stereochemistry of the nine peripheral chiral centers was a paramount difficulty. iupac.org At one stage, synthetic intermediates were a complex mixture of eight different stereoisomers, which required painstaking separation and strategic pivoting. rsc.org

Ester Differentiation: this compound possesses seven carboxylic acid side chains. A major challenge was differentiating the propionic acid chain on the D ring from the other six ester groups to allow for its unique modification in the final steps toward vitamin B₁₂. libretexts.orgiupac.org This problem was ingeniously solved by using a sulfur-containing group as a masked version of the required functionality. iupac.org

Unexpected Side Reactions: The synthesis was plagued by unexpected reactions. For example, attempts to convert the ester groups to amides under certain conditions led to the formation of a stable "pseudothis compound" (dehydrothis compound), which complicated purification efforts. libretexts.org

Purification: The separation of closely related diastereomers and intermediates was a significant operational hurdle. The successful application of High-Pressure Liquid Chromatography (HPLC), a new analytical tool at the time, was indispensable for the isolation and characterization of pure compounds. wikipedia.orglibretexts.org

Key Advancements:

New Synthetic Methods: The project led to the development of novel and powerful reactions, including the sulfide contraction via C,C-coupling and the photochemical A/D ring closure. wikipedia.orgscripps.edu

Strategic Innovations: The dual A/B (Woodward/Eschenmoser) and A/D (Eschenmoser) approaches showcased brilliant and distinct strategies for assembling the macrocycle. wikipedia.org

Advancement in Corrin Chemistry: The synthesis provided a wealth of knowledge about the reactivity and stability of corrins and their precursors. libretexts.org

Orbital Symmetry Rules: The intellectual framework provided by the Woodward-Hoffmann rules was famously applied to predict the outcome of the photochemical ring closure, demonstrating the power of theory in guiding synthetic design. scripps.eduias.ac.in

| Synthetic Strategy | Key Ring Closure | Primary Research Group(s) | Key Methodologies |

| A/B Approach | Between rings A and B | Harvard/ETH (Collaborative) | Sulfide Contraction, Iminoester-Enamine Condensation |

| A/D Approach | Between rings A and D | ETH (Eschenmoser) | Photoinduced Cycloisomerization |

Partial Synthesis and Semi-Synthetic Approaches

While the total synthesis of this compound was a monumental academic achievement, partial or semi-synthetic routes, often starting from vitamin B₁₂ itself, are more practical for obtaining this compound and its derivatives for further study. nih.govresearchgate.net

Conversion of Natural Product Derivatives to this compound

This compound can be readily obtained by the degradation of vitamin B₁₂. iupac.org A common method involves the acid hydrolysis of vitamin B₁₂, for instance with hydrochloric acid or trifluoroacetic acid (TFA), which cleaves the aminopropanol-phosphate-ribose-dimethylbenzimidazole sidechain from the f-propionic acid group. iupac.orgnih.gov This process yields this compound, which is identical to the nuclear portion of the vitamin. iupac.org

Furthermore, the first sample of what was confirmed to be synthetic this compound produced by the Harvard group was technically completed via a partial synthesis. It was derived from a relay compound, the f-amide derivative, which had itself been prepared from naturally sourced vitamin B₁₂. wikipedia.org These approaches highlight the utility of using the readily available natural product as a starting material for accessing its complex core structure.

Synthesis of this compound Derivatives and Analogs

The modification of the this compound structure allows for the creation of analogs that can be used to probe biological functions, investigate the properties of the corrin ring, or serve as fluorescent tracers. wits.ac.zakent.ac.uk

Modifications on the Corrin Macrocycle

Direct chemical modification of the corrin macrocycle itself can lead to significant changes in the properties of the molecule. A notable example is the cleavage of the corrin ring to form a secocorrinoid. Researchers prepared a derivative named Coα,Coβ-dicyano-5,6-dioxo-5,6-seco-heptamethylcob(III)yrinate through a photosensitized oxygenation reaction of dicyanocobyrinic acid heptamethyl ester. wits.ac.zacore.ac.uk This reaction cleaves the C5-C6 bond, disrupting the conjugated macrocyclic system. wits.ac.za The purpose of this modification was to study how the electronic structure and steric constraints of the macrocycle influence the chemical properties and lability of the central cobalt ion. wits.ac.zacore.ac.uk

Other modifications have been made at the periphery of the ring. For instance, analogs such as 7-decarboxymethyl-cobyrinates have been synthesized by the reduction of dehydrocobyrinate precursors. researchgate.net Fluorescent analogs have also been created by modifying the C5 position of the corrin ring to study the uptake and localization of these molecules in organisms like Salmonella enterica and C. elegans. kent.ac.uk

| Derivative Name | Modification Type | Purpose of Synthesis |

| Coα,Coβ-dicyano-5,6-dioxo-5,6-seco-heptamethylcob(III)yrinate | C5-C6 bond cleavage (Ring opening) | To study the electronic and steric effects of the macrocycle on the cobalt center. wits.ac.zacore.ac.uk |

| 7-decarboxymethyl-cobyrinates | Removal of a carboxymethyl group at C7 | To create B₁₂ analogues lacking a specific peripheral substituent. researchgate.net |

| C5 Fluorescent Analogues | Attachment of a fluorescent tag at C5 | To act as a tracer for studying biological uptake and localization. kent.ac.uk |

Generation of Fluorescently Labeled this compound Analogs

The attachment of fluorescent reporters to this compound provides a powerful tool for visualizing the uptake and trafficking of corrinoids in living systems. researchgate.net Researchers have successfully synthesized a variety of fluorescent this compound analogs by modifying the corrin ring. kent.ac.uknih.gov A common strategy involves creating a peptide bond to link a fluorophore to the C5 position of the corrin macrocycle. kent.ac.uk

Initially, fluorescein (B123965) was used as the fluorescent tag. kent.ac.uk However, due to issues with photobleaching, more photostable dyes such as BODIPY™ TR-X and Oregon Green® 514 were subsequently employed to create more robust imaging agents. kent.ac.uk These fluorescently labeled incomplete corrinoids have been used to demonstrate that organisms like Mycobacterium tuberculosis can acquire this compound analogs. nih.gov In contrast, studies with Caenorhabditis elegans showed that its transport mechanism is specific for complete corrinoids, as it did not recognize the C5-modified this compound analog. kent.ac.uk Interestingly, seedlings of garden cress (Lepidium sativum) were found to absorb these cobalamin analogs from their roots and store them in the vacuoles of the cotyledons. kent.ac.uk

The synthesis of these analogs allows for real-time tracking within cells and organisms, providing critical insights into the specificities of B12 transport and storage systems. kent.ac.uk

Table 1: Examples of Fluorescently Labeled this compound Analogs

| Fluorophore | Attachment Site | Application/Finding |

| Fluorescein | C5 of corrin ring | Used to trace uptake, but prone to photobleaching. kent.ac.uk |

| BODIPY™ TR-X | C5 of corrin ring | More photostable alternative for in vivo imaging. kent.ac.uk |

| Oregon Green® 514 | C5 of corrin ring | More photostable alternative for in vivo imaging. kent.ac.uk |

Synthesis of Metal-Substituted this compound Analogs

Replacing the central cobalt ion in the corrin ring of this compound with other metals has been a significant goal in the B12 field. nih.govnih.gov The development of engineered bacterial strains capable of producing hydrogenobyric acid (Hby), the metal-free version of this compound, has provided a direct pathway to generate these metal-substituted analogs. nih.govkent.ac.uk This has opened up opportunities to create a diverse range of metal-corrins and study their unique structural and chemical properties. nih.govsoton.ac.uk

The synthesis typically involves the incorporation of a new metal ion into the metal-free hydrogenobyric acid ligand. researchgate.net For example, zinthis compound (Znby), the zinc analog, was synthesized from hydrogenobyric acid. nih.govnih.govkent.ac.uk Similarly, nibyric acid (Niby), the nickel(II) analog, was also prepared from hydrogenobyric acid. researchgate.netuea.ac.uk

These metal-substituted analogs exhibit distinct properties. Zinthis compound, for instance, is luminescent, with a maximum fluorescence emission at 552 nm in an aqueous solution. soton.ac.uk It has also been identified as an excellent photosensitizer for singlet oxygen. nih.govkent.ac.uk The crystal structure of zincobyrate revealed a significant misfit between the Zn(II) ion and the corrin ligand. nih.gov These redox-inactive zinc-corrins are considered useful as luminescent, inactive mimics for studying B12-dependent processes and may function as enzyme inhibitors. nih.gov

Table 2: Metal-Substituted Analogs of this compound

| Analog Name | Metal Ion | Precursor | Key Property |

| Zinthis compound (Znby) | Zinc (Zn²⁺) | Hydrogenobyric acid (Hby) | Luminescent, photosensitizer. nih.govkent.ac.uksoton.ac.uk |

| Nibyric acid (Niby) | Nickel (Ni²⁺) | Hydrogenobyric acid (Hby) | Non-luminescent. researchgate.netuea.ac.uk |

| This compound | Cobalt (Co²⁺/Co³⁺) | Hydrogenobyric acid (Hby) | Naturally occurring, redox-active. nih.gov |

This compound as a Building Block for Artificial Corrinoids and B12 Mimics

This compound is a valuable and widely used building block for the synthesis of artificial cobalamins and vitamin B12 mimics. worldscientific.comworldscientific.comresearchgate.net Its structure allows for modifications, particularly at the nucleotide loop, enabling the creation of novel molecules with tailored properties. researchgate.net

One approach involves using dicyano-cobyric acid and coupling it with custom-synthesized peptide loops. uzh.ch This method has led to the development of a new class of vitamin B12 mimics that feature a peptide backbone instead of the natural sugar-phosphate linkage. researchgate.netuzh.ch By carefully selecting the linker between the corrin macrocycle and the dimethylbenzimidazole base, it is possible to modulate the coordination and redox properties at the central cobalt atom. researchgate.net

Another strategy involves the covalent attachment of an artificial, imidazole-containing linker to this compound. researchgate.net The resulting intramolecular coordination complex serves as an excellent structural model of the natural histidine-on coordination found in B12-protein complexes. researchgate.net These artificial B12 mimics are crucial for fundamental studies on the mechanism of B12-dependent enzymes and for the development of potential inhibitors for therapeutic applications. researchgate.netuzh.ch

Advanced Analytical Methodologies for Cobyric Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating cobyric acid and its precursors from complex biological matrices or synthetic reaction mixtures. The choice of technique depends on the scale and purpose of the separation, from analytical quantification to preparative isolation.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the analysis of this compound and related cobamides. escholarship.org This technique offers the high separation efficiency of HPLC and the sensitive, specific detection capabilities of MS/MS. In studies of cobamide remodeling in gut bacteria like Akkermansia muciniphila, HPLC is used to separate different corrinoids from bacterial extracts. The resulting fractions are then analyzed by mass spectrometry to confirm the identity of the compounds, such as the conversion of cobinamide to p-cresolyl-cobamide (pCbl). asm.org

The power of HPLC is also demonstrated in monitoring enzymatic reactions. For instance, the enzymatic synthesis of this compound from adenosyl cobyrinic acid a,c-diamide can be tracked by taking time-points from the reaction mixture. HPLC analysis of these samples reveals the distribution of the starting material and the various partially amidated intermediates, allowing for the kinetic characterization of the biosynthetic pathway. Furthermore, HPLC-MS is crucial for the characterization of synthesized this compound analogs, such as fluorescently labeled derivatives, confirming their molecular weight and purity. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS, offering higher resolution, greater sensitivity, and faster analysis times. nih.gov This is achieved by using columns with smaller particle sizes (typically under 2 µm). mdpi.com While specific, detailed UPLC-MS/MS methods for this compound are not extensively documented in dedicated publications, the principles and advantages of the technique are widely applied to the analysis of complex biological molecules, including other organic acids and vitamin metabolites. nih.govfrontiersin.org

A typical UPLC-MS/MS method involves rapid gradient elution on a C18 column coupled to a mass spectrometer operating in electrospray ionization (ESI) mode. nih.govmdpi.com For a compound like this compound, this method would allow for the rapid separation from a complex matrix, followed by highly sensitive detection and quantification using multiple reaction monitoring (MRM). mdpi.com The enhanced speed and sensitivity make UPLC-MS/MS particularly suitable for high-throughput screening and detailed pharmacokinetic studies where sample volume may be limited. mdpi.com

When larger quantities of pure this compound or its derivatives are needed for structural elucidation or functional studies, preparative and semi-preparative HPLC are the methods of choice. shimadzu.co.ukmetwarebio.com These techniques operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle significantly larger sample loads. metwarebio.com

For example, in the synthesis of fluorescently labeled this compound analogs, semi-preparative HPLC is employed as a critical final step to purify the products. nih.gov Similarly, the biosynthesis of ¹⁵N-labelled cobalamins for use as internal standards in stable isotope dilution assays relies on semi-preparative HPLC to isolate the desired labeled compounds from the bacterial culture extracts. researchgate.net The collected fractions are often analyzed by MS to confirm the identity and purity of the isolated metabolite. nih.govuzh.ch This ensures that the material used for subsequent NMR analysis or other experiments is of the highest possible purity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Spectroscopic Techniques for Structural Elucidation

Once isolated, spectroscopic methods are employed to determine the precise three-dimensional structure of this compound and its intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound. While basic 1D ¹H NMR spectra offer initial information, the complexity of the molecule necessitates the use of multi-dimensional NMR techniques. dartmouth.eduresearchgate.netipb.pt

A key application of advanced NMR is in elucidating the specific sequence of enzymatic reactions. In the biosynthesis of this compound by the enzyme this compound synthetase, four specific carboxylate groups of a precursor molecule are amidated. To determine the exact order of these amidations, ¹⁵N-labeled ammonium (B1175870) is used in the enzymatic reaction. By quenching the reaction at various time points and analyzing the products with two-dimensional ¹H,¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR, researchers can identify which nitrogen has been incorporated at each step. The ¹⁵N chemical shifts are unique for each of the four carboxamide groups (b, d, e, and g), allowing for their unambiguous assignment. researchgate.net This research established the order of amidation as e, then d, followed by b, and finally g.

Table 1: ¹⁵N NMR Chemical Shifts of Carboxamide Groups in this compound Data sourced from research on the amidation reactions catalyzed by this compound Synthetase.

| Carboxamide Position | ¹⁵N Chemical Shift (ppm) |

| b | 110.1 |

| d | 108.2 |

| e | 109.1 |

| g | 111.3 |

The direct coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful hyphenated technique for the analysis of complex mixtures, such as those generated during biosynthetic or synthetic chemistry studies. nih.goviosrphr.org This approach allows for the separation of components by LC, with the eluent flowing directly into an NMR flow cell for spectroscopic analysis. This eliminates the need for laborious offline purification of each component before NMR analysis. nih.gov

In the context of this compound research, LC-NMR is ideally suited for analyzing the reaction mixtures produced by enzymes like this compound synthetase. researchgate.net As the different intermediates (e.g., triamide, tetraamide, and pentaamide species) are separated by the LC column, they can be individually analyzed by NMR "on-the-fly" or by stopping the flow when a peak of interest is in the detector. iosrphr.org This provides detailed structural information for each intermediate in a single, integrated experiment, greatly accelerating the process of identifying unknown compounds and elucidating complex reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, multi-dimensional NMR)

Isotopic Labeling Studies in Biosynthetic Pathway Delineation

Isotopic labeling has been a cornerstone in unraveling the intricate biosynthetic pathway of this compound, the corrin (B1236194) ring structure at the core of vitamin B12. By introducing isotopically enriched precursors, researchers have been able to trace the metabolic fate of atoms and definitively identify key intermediates. These studies have provided compelling evidence for the sequence of enzymatic reactions and the origin of the various carbon and nitrogen atoms within the complex macrocycle.

Early and pivotal studies utilized precursors such as δ-aminolevulinic acid (ALA) and S-adenosylmethionine (SAM) labeled with stable isotopes like Carbon-13 (¹³C) or radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H). For instance, experiments using [4-¹³C]ALA and [5-¹³C]ALA demonstrated that eight molecules of ALA are incorporated into the corrin ring of vitamin B12 in organisms like Propionibacterium shermanii. pnas.orgnih.gov However, it was observed that one of the carbon atoms from [5-¹³C]ALA was "lost" during the process, a key finding that helped to elucidate the ring contraction mechanism. nih.gov

Furthermore, the use of [methyl-¹³C]S-adenosylmethionine ([methyl-¹³C]AdoMet) confirmed that the methyl groups at various positions on the corrin ring are derived from SAM. pnas.orgnih.gov These labeling patterns, analyzed primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in mapping the biosynthetic journey from the initial precursor, uroporphyrinogen III (uro'gen III), to cobyrinic acid. nih.govresearchgate.netresearchgate.net Soluble enzyme mixtures from P. shermanii were shown to convert ¹⁴C-labeled ALA and uro'gen III into cobyrinic acid, confirming the direct pathway. nih.gov

In the context of the anaerobic biosynthesis pathway, isotopic labeling was crucial in identifying novel intermediates. For example, the conversion of cobalt-precorrin-4 to cobyrinic acid was confirmed in cell-free lysates, albeit in low yields. pnas.org These studies, often involving complex multi-enzyme incubations with labeled substrates, have allowed for the step-by-step delineation of one of nature's most complex biosynthetic routes. pnas.org

| Labeled Precursor | Organism/System | Key Finding | Analytical Method | Reference(s) |

| [4-¹³C]ALA | Propionibacterium shermanii | Confirmed incorporation of ALA into the corrin ring. | NMR Spectroscopy | pnas.org |

| [5-¹³C]ALA | Propionibacterium shermanii | Revealed the loss of one carbon atom, indicating ring contraction. | NMR Spectroscopy | pnas.orgnih.gov |

| [methyl-¹³C]AdoMet | Propionibacterium shermanii | Identified SAM as the source of the corrin ring's methyl groups. | NMR Spectroscopy | pnas.orgnih.gov |

| [¹⁴C]Acetate | Rhodobacter spheroides | Produced ¹⁴C-labeled hydrogenobyrinic acid a,c-diamide. | Radioisotope Tracking | researchgate.net |

| ¹⁵N-labeled precursors | Propionibacterium freudenreichii | Enabled the biosynthesis of ¹⁵N-labeled cobalamins for structural studies. | Mass Spectrometry, NMR | researchgate.net |

Enzyme-Trap and Affinity-Based Methods for Intermediate Identification

A significant challenge in studying the this compound biosynthesis pathway is the inherent instability and low abundance of many of its intermediates. To overcome this, researchers have developed ingenious enzyme-trap and affinity-based methods to capture and characterize these transient molecules.

The enzyme-trap approach often involves the use of recombinant enzymes that are engineered with an affinity tag, most commonly a polyhistidine-tag (His-tag). nih.govsoton.ac.uk This strategy is based on the observation that many enzymes in the pathway bind their products tightly. nih.gov By overexpressing a tagged enzyme at the end of a reconstructed partial pathway in a host organism like Escherichia coli, the final, often labile, intermediate remains bound to the enzyme. nih.govasm.org This stable enzyme-product complex can then be readily purified from the cell lysate using techniques like immobilized metal affinity chromatography (IMAC). nih.govresearchgate.net

This methodology has been successfully employed to isolate and identify several key intermediates. For example, by His-tagging enzymes such as CobJ and CobH, researchers have been able to trap and characterize intermediates like precorrin-4 (B1235051) and hydrogenobyrinic acid (HBA), respectively. nih.gov The trapped intermediates can then be released from the enzyme for detailed structural analysis by techniques such as NMR and mass spectrometry. nih.gov

Beyond simple trapping, affinity-based methods also leverage the natural protein-protein interactions that occur within the biosynthetic machinery. It is believed that a form of metabolite channeling exists, where intermediates are passed directly from one enzyme to the next in a multi-enzyme complex. asm.org The tight association between pathway enzymes provides a basis for affinity purification of entire complexes, which can help in identifying the components and the bound intermediates. For instance, the interaction between the enzymes CobH, which produces HBA, and CobB, the subsequent enzyme in the pathway, is thought to facilitate the release and amidation of HBA. uniprot.org The study of these protein-protein interactions is crucial for understanding the efficient flux through the pathway.

| Enzyme (Tagged/Used for Trapping) | Intermediate Identified/Isolated | Method | Purpose | Reference(s) |

| CobJ* (His-tagged) | Precorrin-4 | Immobilized Metal Affinity Chromatography (IMAC) | Trapping and purification of the unstable intermediate. | nih.govresearchgate.net |

| CobH* (His-tagged) | Hydrogenobyrinic acid (HBA) | Immobilized Metal Affinity Chromatography (IMAC) | Isolation of the stable HBA-enzyme complex for structural analysis. | nih.gov |

| CobM* (His-tagged) | Light yellow pigment (likely precorrin-5 (B1231413) precursor) | Immobilized Metal Affinity Chromatography (IMAC) | Isolation of an early, highly unstable intermediate. | nih.govresearchgate.net |

| CobF* (His-tagged) | Dark yellow pigment | Immobilized Metal Affinity Chromatography (IMAC) | Trapping of a subsequent intermediate in the pathway. | nih.govresearchgate.net |

| CobE (Substrate-carrier protein) | Precorrin-6B, Precorrin-8, HBA | Co-purification | Stabilization and transport of labile intermediates. | nih.gov |

Computational and Theoretical Studies on Cobyric Acid

Quantum Chemistry (QM) Calculations

Quantum chemistry, also known as molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate electronic structure and predict molecular properties. wikipedia.org These first-principles calculations offer a fundamental understanding of cobyric acid's reactivity and spectroscopic characteristics. ornl.gov

Electronic Structure Elucidation

The electronic structure of a molecule dictates its chemical behavior. wikipedia.org For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is crucial for explaining its role in biological processes.

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of this compound and its derivatives. researchgate.net DFT calculations have been employed to analyze the primary coordination environment of the cobalt ion in different oxidation states, which is a key determinant of its reactivity. researchgate.net These studies have revealed that both simplified and complete models of cob(I)alamin, a related compound, can adopt square pyramidal or octahedral geometries due to unconventional hydrogen bonding between the cobalt ion and its axial ligands. researchgate.net

However, it is important to note that some computational methods, including DFT and QM/MM approaches based on DFT, have shown discrepancies with experimental data, such as predicting shorter Co-N bond distances in vitamin B12 cofactors. researchgate.net These limitations are attributed to factors like the unaccounted-for effects of orbital mixing, also known as the Pseudo-Jahn-Teller Effect. researchgate.net

Reaction Mechanism Predictions for Biosynthetic Steps

Quantum chemistry provides powerful tools to investigate the intricate mechanisms of enzymatic reactions involved in the biosynthesis of this compound. lsu.edu By modeling the transition states and reaction pathways, researchers can gain a detailed understanding of how enzymes catalyze specific transformations.

For instance, computational studies have been instrumental in elucidating the mechanisms of the methyltransferases involved in the anaerobic biosynthesis of cobalamin. ucl.ac.uk These enzymes are responsible for a series of methylation steps that are crucial for the formation of the corrin (B1236194) ring. mdpi.com Similarly, the mechanism of Cobyrinic acid a,c-diamide synthetase (CbiA), an enzyme that catalyzes the amidation of cobyrinic acid, has been studied using a combination of experimental and computational approaches. acs.org These studies have shown that the reaction proceeds sequentially, with the amidation of the c-carboxylate group occurring before the a-carboxylate group. acs.org

Furthermore, computational models have been used to investigate the carboxylation of acetyl-CoA to malonyl-CoA, a key step in the biosynthesis of fatty acids which shares mechanistic features with some steps in this compound biosynthesis. libretexts.org These studies highlight the importance of the coenzyme biotin (B1667282) and the role of the enzyme in facilitating the reaction. libretexts.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to explore the conformational landscape of molecules and their complexes, providing insights into their flexibility, stability, and interactions. hilarispublisher.comdiva-portal.org

Conformational Analysis of this compound and its Enzyme Complexes

The biological function of this compound is intimately linked to its three-dimensional structure and conformational flexibility. MD simulations can be used to explore the different shapes (conformations) that this compound and its enzyme-bound forms can adopt. nih.govresearchgate.net

For cyclic molecules like the corrin ring of this compound, conventional MD simulations may not be sufficient to sample all possible conformations due to high energy barriers. biorxiv.org Therefore, enhanced sampling techniques such as replica-exchange MD (REMD) and simulated tempering are often employed to overcome these limitations. biorxiv.org These methods have been successfully used to explore the conformational space of cyclic peptides, which share some structural similarities with the macrocyclic core of this compound. biorxiv.org

Ligand-Protein Interactions and Binding Dynamics

Understanding how this compound and its derivatives bind to enzymes is crucial for deciphering their biological roles. hilarispublisher.commdpi.com MD simulations provide a dynamic picture of these interactions, revealing the key residues involved in binding and the stability of the protein-ligand complex. nih.govplos.org

Multiscale Modeling Approaches

Many biological processes involving this compound span multiple length and time scales, from the quantum mechanical behavior of electrons to the macroscopic dynamics of the cell. pnnl.gov Multiscale modeling approaches aim to bridge these different scales by combining various computational techniques. mpg.demit.eduresearchgate.net

A common multiscale approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mpg.de In QM/MM simulations, the chemically reactive part of the system, such as the active site of an enzyme and the substrate, is treated with a high-level quantum mechanical method, while the rest of the protein and the solvent are described by a more computationally efficient molecular mechanics force field. researchgate.netmpg.de This approach allows for the study of enzymatic reactions in a realistic biological environment. mpg.de

QM/MM methods have been applied to study various aspects of vitamin B12 chemistry, although some limitations in accurately reproducing experimental data have been noted. researchgate.net More advanced multiscale models can link molecular-level simulations to mesoscopic and even continuum-level descriptions, providing a more holistic understanding of complex biological phenomena. energy.gov

Computational Predictions in Synthetic Route Design

The total synthesis of a molecule as structurally intricate as this compound represents a formidable challenge in organic chemistry. libretexts.orgresearchgate.net The historic Woodward-Eschenmoser synthesis, accomplished before the advent of modern computational chemistry, was a landmark achievement that relied heavily on chemical intuition and extensive experimental validation. wikipedia.orgiupac.org Today, computational and theoretical methods are integral to the strategic planning of complex synthetic routes, offering powerful tools for analysis, prediction, and optimization. frontiersin.org These approaches allow chemists to model reaction pathways, predict stereochemical outcomes, and assess the feasibility of synthetic steps in silico, thereby streamlining the experimental process. researchgate.netchemrxiv.org

Computer-assisted synthesis planning (CASP) has evolved significantly, with modern algorithms capable of performing retrosynthetic analysis on complex targets. d-nb.infofiveable.me These programs deconstruct a target molecule into simpler, commercially available precursors by applying a vast database of known chemical reactions and transformation rules. frontiersin.orgd-nb.info While applying such tools to a molecule of this compound's complexity remains a frontier challenge, the underlying principles are routinely used to solve smaller, analogous problems within a larger synthetic campaign.

A primary application of computational chemistry in synthetic design is the detailed analysis of specific, challenging reaction steps. For the synthesis of key fragments or in critical ring-forming reactions, theoretical calculations provide indispensable insights. Density Functional Theory (DFT) is a particularly powerful method used to investigate reaction mechanisms, calculate transition state energies, and predict the selectivity of reactions. acs.orgcore.ac.uk For instance, in constructing the highly substituted stereocenters of the corrin macrocycle, controlling stereoselectivity is paramount. DFT calculations can predict the energy barriers for the formation of different stereoisomers, guiding the choice of reagents and reaction conditions to favor the desired product. acs.org

Conformational analysis is another critical area where computational modeling aids synthetic design. The success of crucial cyclization reactions, such as the A/D-secocorrin → corrin cycloisomerization that was central to one of the total syntheses, depends on the substrate adopting a specific three-dimensional arrangement to bring the reactive termini into proximity. researchgate.net Molecular mechanics and molecular dynamics simulations can predict the stable conformations of complex intermediates, allowing chemists to assess the likelihood of a productive ring closure and to design substrates that are pre-organized for the desired transformation. researchgate.net

The table below summarizes key computational approaches and their predictive roles in the design of synthetic routes for complex molecules like this compound.

Table 1: Computational Approaches in Synthetic Route Design

| Computational Method | Application in Synthesis Design | Predictive Capability | Relevant Research Context |

|---|---|---|---|

| Retrosynthesis Algorithms | Proposing disconnection strategies for the target molecule. | Identification of potential precursors and multi-step synthetic pathways. | General Computer-Aided Synthesis Planning (CASP). chemrxiv.orgd-nb.info |

| Density Functional Theory (DFT) | Analyzing reaction mechanisms, transition states, and intermediates. | Prediction of reaction feasibility, regioselectivity, and stereoselectivity (e.g., E/Z isomerism). acs.org | Used to study key bond-forming reactions and rearrangements. acs.org |

| Molecular Mechanics (MM) | Determining low-energy conformations of reactants, intermediates, and products. | Assessment of steric hindrance and the probability of reactive conformations for cyclization. | Conformational design principles in total synthesis. researchgate.net |

| Homology Modeling | Predicting the 3D structure of enzymes involved in biosynthesis. | Understanding substrate specificity in biosynthetic pathways, which can inspire chemical synthesis strategies. | Modeling of enzymes like CbiP in the cobalamin biosynthesis pathway. researchgate.net |

To illustrate the practical application of these methods, consider a hypothetical key step in a modern synthesis of a this compound ring D synthon involving an Ireland-Claisen rearrangement, a reaction used in approaches toward this compound. acs.org Computational modeling could be employed to predict the outcome of this reaction under various conditions.

Table 2: Illustrative DFT Predictions for a Key Synthetic Step (Ireland-Claisen Rearrangement)

| Parameter | Condition A (LiHMDS/THF) | Condition B (LiHMDS/THF/HMPA) | Computational Insight |

|---|---|---|---|

| Predicted Enolate Geometry | E-enolate favored | Z-enolate favored | DFT calculations can determine the thermodynamic stability of competing transition states leading to different enolate geometries. |

| Calculated Activation Energy (kcal/mol) | 18.5 | 16.2 | Lower calculated energy barrier suggests Condition B would allow for a lower reaction temperature or faster reaction time. |

| Predicted Diastereomeric Ratio (anti:syn) | 1 : 3 | >20 : 1 | The model predicts the stereochemical outcome based on the calculated energies of the diastereomeric transition states. |

| Predicted Yield | Moderate | High | While absolute yields are difficult to predict, relative energy barriers can correlate with expected reaction efficiency. |

This table is illustrative, based on the types of predictions made in computational studies such as those described in related synthetic efforts. acs.org

Ultimately, while a complete de novo synthetic route for this compound generated entirely by a computer is not yet a reality, computational tools are indispensable for refining synthetic strategy. They provide a rational basis for decision-making, reducing the amount of trial-and-error experimentation required and enabling the design of more efficient and selective chemical reactions. frontiersin.orgnih.gov

Biotechnological Production and Metabolic Engineering for Cobyric Acid

Microbial Cell Factories for Enhanced Cobyric Acid Biosynthesis

Microorganisms are the exclusive natural source of vitamin B12 and its precursors. acs.orgwikipedia.org Several bacterial species have been harnessed for their native ability to produce these compounds, while others, like Escherichia coli, have been engineered as powerful platforms for heterologous production. acs.orgnih.gov

Metabolic Engineering Strategies in Model Organisms (e.g., Escherichia coli)

Escherichia coli has emerged as a preferred host for the metabolic engineering of this compound biosynthesis due to its rapid growth, well-characterized genome, and the availability of advanced genetic tools. nih.govbiorxiv.org Although E. coli does not naturally synthesize vitamin B12 de novo, it possesses the salvage pathway, allowing it to convert later-stage precursors. nih.govresearchgate.net

A significant strategy involves the heterologous expression of the entire biosynthetic pathway in E. coli. Researchers have successfully engineered E. coli strains capable of de novo vitamin B12 production by introducing numerous genes from various organisms. biorxiv.orgresearchgate.net One study reported the expression of 28 heterologous genes, resulting in a strain that could produce vitamin B12. acs.org

Key metabolic engineering strategies in E. coli include:

Enhancing Precursor Supply: The biosynthesis of this compound begins with uroporphyrinogen III (UroIII), a common precursor for heme, siroheme (B1205354), and cobalamin. nih.gov Engineering efforts focus on channeling metabolic flux towards UroIII by overexpressing genes in its synthesis pathway, such as hemA, hemB, hemC, and hemD. nih.gov

Knockdown of Competing Pathways: To maximize the carbon flow towards this compound, competing metabolic pathways are often downregulated or knocked out. This includes the pathways for heme and siroheme synthesis. nih.gov For instance, fine-tuning the expression of genes in these competing pathways has been shown to significantly increase the titer of hydrogenobyrinic acid (HBA), a precursor to this compound. nih.gov

Genetic Manipulation for Overexpression of Biosynthetic Genes

The overexpression of specific genes in the cobalamin biosynthetic pathway is a cornerstone of enhancing this compound production. nih.gov This is typically achieved by cloning the target genes into high-copy number plasmids under the control of strong, inducible promoters. mdpi.com

For example, in Propionibacterium freudenreichii, a natural vitamin B12 producer, the overexpression of the hemA and cobA genes, which are crucial for the synthesis of the precursor 5-aminolevulinic acid (ALA) and the conversion of UroIII, respectively, has been shown to increase vitamin B12 yield. researchgate.net Similarly, co-expression of the cobA gene from P. freudenreichii with various cbi genes from Salmonella typhimurium in E. coli enabled the production of cobyrinic acid a,c-diamide, a direct precursor to this compound. nih.govresearchgate.net

Researchers have also focused on the overexpression of genes encoding enzymes that catalyze the later steps of the pathway. For instance, after inserting the cobI operon from Bacillus megaterium and the cbiP gene from S. typhimurium, E. coli was able to synthesize this compound de novo. nih.govresearchgate.net

| Gene(s) Overexpressed | Host Organism | Effect on Production |

| hemA, cobA | Propionibacterium freudenreichii | Increased vitamin B12 yield. researchgate.net |

| cobA, cbiAP, cbiCDETFGHJ, cbiJKL | Escherichia coli | Production of cobyrinic acid a,c-diamide. nih.govresearchgate.net |

| cobI operon (B. megaterium), cbiP (S. typhimurium) | Escherichia coli | De novo synthesis of this compound. nih.govresearchgate.net |

| cobA, cbiLF, or cbiEGH | Propionibacterium freudenreichii | 1.7-fold, 1.9-fold, and 1.5-fold increase in vitamin B12 production, respectively. researchgate.net |

Pathway Optimization for Increased Yields

Optimizing the entire biosynthetic pathway is crucial for maximizing this compound yields. This involves balancing the expression levels of multiple enzymes to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux. nih.gov

One effective approach is the use of ribosomal binding site (RBS) libraries to fine-tune the translation initiation rates of key genes. nih.gov By creating and screening combinatorial RBS libraries for the hemABCD genes, researchers identified an optimal expression ratio that balanced the metabolic flux in the UroIII biosynthesis pathway. nih.gov

Further optimization can be achieved through:

Promoter Engineering: Precisely regulating gene transcription by engineering promoters can optimize the production of various chemicals. nih.gov

Fermentation Process Optimization: Factors such as media composition, temperature, and inducer concentration significantly impact microbial growth and product synthesis. acs.orgbiorxiv.org Optimizing the concentrations of precursors like glycine (B1666218) and succinic acid, as well as other media components, can lead to substantial increases in yield. acs.orgbiorxiv.org

Co-factor Engineering: Ensuring an adequate supply of necessary co-factors, such as S-adenosyl methionine (SAM) for methylation reactions, is also a critical aspect of pathway optimization.

Utilization of Microbial Fermentation for this compound Precursors

Microbial fermentation is the primary method for producing not only this compound itself but also its essential precursors. gcwgandhinagar.comacs.org The industrial production of vitamin B12 often involves a two-stage fermentation process. For example, with Propionibacterium shermanii, an initial anaerobic fermentation phase is used to produce the precursors, followed by an aerobic phase. slideshare.net

Key precursors that are often supplemented in fermentation media or whose endogenous production is enhanced through metabolic engineering include:

5-Aminolevulinic acid (ALA): The first committed precursor in the tetrapyrrole biosynthesis pathway. ijprajournal.com Enhancing ALA supply is a common strategy to boost the production of all downstream products, including this compound. nih.gov

Cobinamide: This intermediate can be salvaged by many bacteria and converted to the final cobalamin product. asm.org Some organisms can also remodel imported cobamides, such as pseudocobalamin, into cobalamin. asm.org

(R)-1-amino-2-propanol: This linker molecule is attached to the propionic acid side chain of adenosyl this compound. nih.govijprajournal.com

Development of Recombinant Biocatalysts

The development of recombinant biocatalysts, essentially purified enzymes produced in a heterologous host, offers a powerful tool for studying and manipulating the this compound biosynthetic pathway. E. coli is frequently used to overexpress and purify individual enzymes from the pathway. researchgate.net

These recombinant enzymes are used for:

In Vitro Pathway Reconstruction: Assembling parts of or the entire biosynthetic pathway in a test tube allows for detailed mechanistic studies and the identification of bottlenecks.

Characterization of Enzyme Function: The function of previously uncharacterized genes can be determined by expressing them in E. coli and assaying the activity of the purified protein. For example, the functions of enzymes like BluE and CobC from Rhodobacter capsulatus were confirmed through studies with recombinant proteins. biorxiv.orgresearchgate.net

Creation of Novel Biocatalysts: Protein engineering techniques can be applied to alter the substrate specificity or enhance the catalytic efficiency of key enzymes.

Bio-production from Diverse Prokaryotic Species

While model organisms like E. coli are invaluable for research and heterologous production, a diverse range of prokaryotic species are natural producers of this compound and its derivatives. wikipedia.orgresearchgate.net These organisms provide a rich source of genetic material and enzymatic diversity for biotechnological applications.

Notable producers include:

Pseudomonas denitrificans and Propionibacterium shermanii: These are the two major industrial strains used for commercial vitamin B12 production. mdpi.com Both aerobic (P. denitrificans) and anaerobic (P. shermanii) pathways for cobalamin biosynthesis have been extensively studied in these organisms. gcwgandhinagar.com

Bacillus megaterium: This bacterium utilizes an anaerobic pathway to synthesize the corrin (B1236194) ring up to cobyrinic acid. d-nb.info Its cobI operon has been successfully expressed in E. coli to produce this compound. nih.govresearchgate.net

Salmonella typhimurium: The anaerobic pathway for cobalamin biosynthesis is well-characterized in this organism, and its genes are frequently used in metabolic engineering studies in E. coli. gcwgandhinagar.comnih.gov

Rhodobacter capsulatus: This organism is a source of genes for the aerobic biosynthesis pathway and has contributed to the successful engineering of de novo vitamin B12 production in E. coli. biorxiv.orgresearchgate.net

The study of these diverse prokaryotes continues to uncover novel enzymes and alternative biosynthetic routes, providing new tools and strategies for the enhanced biotechnological production of this compound. uga.edu

Enzymatic Mechanisms and Protein Engineering in Cobyric Acid Transformations

Structure-Function Relationships of Key Biosynthetic Enzymes

The enzymes responsible for converting cobyrinic acid derivatives into cobyric acid possess distinct structural domains that dictate their specific catalytic functions. Key among these are the amidotransferases that attach amide groups to the carboxylate side chains of the corrin (B1236194) ring.

This compound Synthetase (CbiP/CobQ): This enzyme is central to the final stages of this compound formation, catalyzing the ATP-dependent amidation of four different carboxylate groups (at positions b, d, e, and g) on adenosyl-cobyrinic acid a,c-diamide. nih.gov In organisms like Salmonella typhimurium and Pseudomonas denitrificans, this enzyme ensures the specific and ordered conversion to this compound. nih.gov Structurally, proteins in the CobQ family, like CbiP, are composed of two primary domains: an N-terminal synthetase domain and a C-terminal glutamine amidotransferase (GATase) domain. ebi.ac.ukebi.ac.ukresearchgate.net The synthetase domain contains ATP-binding motifs and is related to the dethiobiotin (B101835) synthetase family of enzymes. ebi.ac.ukresearchgate.net The GATase domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849), which is then used by the synthetase domain for the amidation reaction. In some organisms, the ammonia is thought to travel from the GATase active site to the synthetase active site through an internal protein tunnel. CbiP from S. typhimurium functions as a 57 kDa monomeric protein. In contrast, the enzyme from P. denitrificans is suggested to be a homodimer with a subunit molecular weight of 57,000. nih.gov

Cobyrinic Acid a,c-Diamide Synthetase (CbiA/CobB): This enzyme acts earlier in the pathway, catalyzing the first two amidation reactions at the 'a' and 'c' positions of cobyrinic acid to produce the substrate for CbiP. ebi.ac.ukacs.org Like CbiP, CbiA is a glutamine amidotransferase that uses glutamine or ammonia as the nitrogen source in an ATP-dependent reaction. acs.org Sequence analysis reveals that the synthetase domains of both CobB and CobQ belong to a distinct family of ATP-dependent amidoligases. researchgate.net In Allochromatium vinosum, the enzyme CobB is thought to interact closely with the preceding enzyme in the pathway, CobH, which binds the substrate hydrogenobyrinic acid very tightly. kent.ac.uk This interaction is believed to facilitate the release of the product for the subsequent amidation step. kent.ac.uk

Cobalt Chelatases (CbiK): In the anaerobic biosynthesis pathway, cobalt is inserted early into the macrocycle. ucl.ac.uk The enzyme CbiK is a key example of a cobalt chelatase from this pathway. ucl.ac.uk Its three-dimensional structure has been solved and shares high similarity with protoporphyrin IX ferrochelatase, suggesting a common catalytic mechanism. ucl.ac.uk Unlike other chelatases that are often multi-protein complexes requiring ATP, CbiK belongs to a family of single-protein, ATP-independent chelatases. ucl.ac.uk

The table below summarizes the key enzymes and their structural characteristics.

| Enzyme | Organism Example | Quaternary Structure | Key Domains | Function |

| This compound Synthetase (CbiP) | Salmonella typhimurium | Monomer | Synthetase, GATase | Amidates positions b, d, e, g of adenosyl-cobyrinic acid a,c-diamide. |

| This compound Synthetase (CobQ) | Pseudomonas denitrificans | Homodimer | Synthetase, GATase | Amidates positions b, d, e, g of adenosyl-cobyrinic acid a,c-diamide. nih.govuniprot.org |

| Cobyrinic Acid a,c-Diamide Synthetase (CbiA) | Salmonella typhimurium | Monomer | Synthetase, GATase | Amidates positions a and c of cobyrinic acid. acs.org |

| Cobalt Chelatase (CbiK) | Anaerobic Bacteria | Monomer | Chelatase | Inserts cobalt into precorrin-2. ucl.ac.uk |

Kinetic Characterization of Enzymes Involved in this compound Formation

Kinetic studies of the enzymes in the this compound biosynthetic pathway have provided significant insights into their reaction mechanisms, substrate affinities, and catalytic rates.